Octanoic acid,8,8'-dithiobis-

Descripción general

Descripción

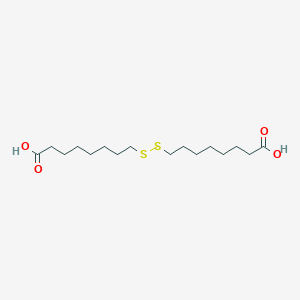

Octanoic acid,8,8’-dithiobis-: is a chemical compound with the molecular formula C16H30O4S2. It is a derivative of octanoic acid, where two octanoic acid molecules are linked by a disulfide bond. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Oxidation of Alkenes: One common method for synthesizing octanoic acid,8,8’-dithiobis- involves the oxidation of the corresponding alkenes.

Organometallic Compounds: Another method involves the use of organometallic compounds, where the oxidative cleavage of the molecule is achieved using suitable oxidizing agents.

Industrial Production Methods: Industrial production of octanoic acid,8,8’-dithiobis- often involves the extraction from plant and animal fats and oils. This method is more prominent due to the availability of raw materials and the efficiency of the extraction process .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Octanoic acid,8,8’-dithiobis- can undergo oxidation reactions, where the disulfide bond is cleaved to form sulfonic acids.

Reduction: Reduction reactions can convert the disulfide bond back to thiols.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemical Applications

Catalysis

Octanoic acid, 8,8'-dithiobis- serves as a catalyst in organic synthesis. Its ability to facilitate the formation and cleavage of disulfide bonds makes it valuable in various chemical reactions. It is particularly useful in:

- Oxidation Reactions : The compound can undergo oxidation to form sulfonic acids.

- Reduction Reactions : It can be reduced to regenerate thiols.

- Substitution Reactions : The compound can participate in substitution reactions with halogens and alkylating agents.

Biological Applications

Antimicrobial Properties

Research indicates that octanoic acid, 8,8'-dithiobis- exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents. Case studies have demonstrated its efficacy against pathogens commonly associated with food spoilage and infections.

Drug Development

The compound is being investigated for its potential role in drug development. Studies are exploring its ability to target specific molecular pathways, which may lead to new therapeutic agents for various diseases. Preliminary findings suggest that it may enhance the delivery of drugs through biological membranes due to its amphiphilic nature.

Industrial Applications

Food Industry

In the food sector, octanoic acid derivatives are utilized for their emulsifying properties and as preservatives due to their antibacterial effects. They help maintain the stability and safety of food products by preventing microbial growth.

Cosmetics and Personal Care Products

The compound is also found in cosmetics and personal care products as an emulsifier and stabilizer. Its antimicrobial properties contribute to the preservation of these formulations, enhancing product longevity and safety .

- Antimicrobial Efficacy Study : A study published in Journal of Applied Microbiology demonstrated that octanoic acid, 8,8'-dithiobis- effectively inhibited the growth of E. coli and Staphylococcus aureus. The compound was tested at varying concentrations, showing significant antibacterial activity at lower doses compared to traditional preservatives.

- Drug Delivery Research : An investigation into the use of octanoic acid derivatives in drug formulations indicated enhanced absorption rates across cellular membranes. This study highlights its potential as a drug delivery agent in pharmaceutical applications.

- Food Safety Application : Research conducted by food scientists showed that incorporating octanoic acid into food packaging materials significantly reduced microbial contamination on surfaces, suggesting its utility as a food safety enhancer.

Mecanismo De Acción

The mechanism of action of octanoic acid,8,8’-dithiobis- involves the cleavage and formation of disulfide bonds. This process can affect various molecular targets and pathways, including:

Comparación Con Compuestos Similares

Octanoic Acid: A simpler form without the disulfide bond, used in various industrial applications.

Dodecanoic Acid: Another fatty acid with a longer carbon chain, used in cosmetics and detergents.

Hexanoic Acid: A shorter-chain fatty acid with different properties and applications.

Uniqueness:

Actividad Biológica

Octanoic acid, also known as caprylic acid, is a medium-chain fatty acid with various biological activities. The derivative octanoic acid, 8,8'-dithiobis- , has garnered attention due to its potential therapeutic applications, particularly in antimicrobial activity and its role in metabolic processes. This article explores the biological activity of octanoic acid, 8,8'-dithiobis-, focusing on its antimicrobial properties, effects on cancer treatment, and metabolic implications.

Antimicrobial Properties

Recent studies have highlighted the broad-spectrum microbicidal activity of octanoic acid against various pathogens. Notably, it has been shown to effectively inhibit the biofilm formation of Staphylococcus aureus, a major pathogen associated with bovine mastitis.

Key Findings:

- Biofilm Inhibition : Octanoic acid demonstrated over 50% inhibition of S. aureus biofilm formation at a concentration of 3.13 mM and achieved 95% eradication of established biofilms at its minimum bactericidal concentration (MBC) .

- Rapid Action : The compound rapidly kills persistent biofilm cells and antibiotic-tolerant cells within four hours, contrasting with traditional antibiotics that often fail to eradicate biofilms .

- Synergistic Effects : Octanoic acid acts additively with certain antibiotics, enhancing their efficacy against resistant strains .

Cancer Treatment Implications

Octanoic acid's role in cancer therapy has also been explored. A study indicated that serum levels of octanoic acid could predict the efficacy of chemotherapy in pancreatic cancer patients. Patients receiving cetuximab and irinotecan showed varying responses based on their octanoic acid levels .

Study Overview:

- Patient Groups : The study involved two groups; one received a combination of cetuximab and irinotecan, while the other received cetuximab alone.

- Response Evaluation : Treatment responses were assessed using CT scans every eight weeks, highlighting the potential predictive value of octanoic acid levels in treatment outcomes .

Metabolic Effects

Octanoic acid is known for its role in lipid metabolism. It influences cellular processes by integrating into lipid membranes and affecting metabolic pathways.

Mechanisms:

- Lipid Incorporation : Research indicates that octanoate incorporation into lipids increases during cell differentiation, suggesting its role as a signaling molecule in metabolic regulation .

- Fermentation Inhibition : Octanoic acid has been identified as a fermentation inhibitor in various microbial processes, impacting the efficiency of fermentation in food production .

Case Studies

Several case studies have documented the biological effects of octanoic acid in clinical and experimental settings:

- Bovine Mastitis Treatment :

- Chemotherapy Response :

Propiedades

IUPAC Name |

8-(7-carboxyheptyldisulfanyl)octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O4S2/c17-15(18)11-7-3-1-5-9-13-21-22-14-10-6-2-4-8-12-16(19)20/h1-14H2,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTVUDJOOMHKPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)O)CCCSSCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626621 | |

| Record name | 8,8'-Disulfanediyldioctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107016-79-5 | |

| Record name | 8,8'-Disulfanediyldioctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.